molecular formula C19H21N5O4 B2846711 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1005292-34-1

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2846711
CAS No.: 1005292-34-1
M. Wt: 383.408
InChI Key: MNCLOLPGLORETK-UHFFFAOYSA-N
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Description

N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a tetrazole core substituted with a 4-ethoxyphenyl group and a 2-methoxyphenoxy side chain. Its structural analogs, however, have been explored for anti-exudative, antiproliferative, and pesticidal activities .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-3-27-15-10-8-14(9-11-15)24-18(21-22-23-24)12-20-19(25)13-28-17-7-5-4-6-16(17)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCLOLPGLORETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitriles with Sodium Azide

The tetrazole core is classically synthesized via cyclization reactions between nitriles and sodium azide. This method, while reliable, requires prolonged reaction times (48–72 hours) and acidic or basic conditions. For example, 5-substituted tetrazoles form via refluxing nitriles with sodium azide and ammonium chloride in dimethylformamide (DMF) at 110°C. Yields vary between 60–85%, depending on the nitrile’s electronic properties. Bulky substituents hinder cyclization, necessitating higher temperatures or polar aprotic solvents.

Table 1: Traditional Tetrazole Synthesis Conditions

Nitrile Substrate Solvent Temperature (°C) Time (h) Yield (%)
Aromatic nitriles DMF 110 48 70–85
Aliphatic nitriles DMSO 120 72 60–75

Catalytic [3+2] Cycloaddition Using Cobalt Complexes

Recent advancements employ cobalt-based catalysts for azide-nitrile cycloaddition. A bis(azido)cobalt(III) complex (1 mol%) in dimethyl sulfoxide (DMSO) facilitates tetrazole formation at 110°C within 12 hours. This method achieves 78% yield for 5-phenyl-1H-tetrazole, with shorter reaction times and reduced byproduct formation compared to traditional routes. The catalytic cycle involves nitrile coordination to cobalt, followed by azide insertion and cycloaddition.

Table 2: Catalytic Tetrazole Synthesis Optimization

Catalyst Loading (mol%) Time (h) Temperature (°C) Yield (%)
1.0 12 110 78
0.5 24 110 40

Functionalization of the Tetrazole Core

Introduction of the 4-Ethoxyphenyl Group

After tetrazole ring formation, the N1 position is alkylated with 4-ethoxyphenylmethyl halides. Nucleophilic substitution reactions in tetrahydrofuran (THF) or acetonitrile at 60–80°C for 6–8 hours achieve >90% substitution. Potassium carbonate serves as a base to deprotonate the tetrazole, enhancing nucleophilicity. Ethoxy groups improve metabolic stability, making this step critical for bioavailability.

Formation of the Methylene Bridge

A methylene spacer links the tetrazole to the acetamide backbone. Mannich reactions using formaldehyde and secondary amines or alkylation with chloromethyl ethers are common. For example, reacting 1-(4-ethoxyphenyl)-1H-tetrazol-5-ylmethanol with thionyl chloride generates the chloromethyl intermediate, which undergoes nucleophilic displacement with potassium phthalimide. Subsequent hydrazinolysis yields the primary amine, ready for acetamide coupling.

Synthesis of the Acetamide Moiety

Preparation of 2-(2-Methoxyphenoxy)Acetic Acid

The acetamide precursor is synthesized by reacting 2-methoxyphenol with chloroacetic acid in alkaline conditions. Sodium hydroxide (2.5 equivalents) in aqueous ethanol at 70°C for 4 hours yields 2-(2-methoxyphenoxy)acetic acid (82% yield). Recrystallization from ethyl acetate ensures purity >98%.

Coupling Reactions for Acetamide Formation

Carbodiimide-mediated coupling links 2-(2-methoxyphenoxy)acetic acid to the tetrazole-methylamine intermediate. Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 25°C for 12 hours achieve 75–80% conversion. Excess acid (1.2 equivalents) drives the reaction to completion.

Table 3: Coupling Reaction Parameters

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 12 78
DCC/DMAP THF 40 8 70

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Industrial processes prioritize green chemistry principles. Continuous flow reactors reduce DMF usage by 40% compared to batch systems. Catalysts like cobalt complexes are recovered via filtration and reused for 3–5 cycles without significant activity loss.

Purification Techniques

Flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1) removes unreacted starting materials. For high-purity pharmaceutical grades, preparative high-performance liquid chromatography (HPLC) with C18 columns resolves positional isomers.

Structural Characterization and Analytical Techniques

Nuclear Magnetic Resonance Spectroscopy

Proton NMR (400 MHz, DMSO-d6) confirms substituent positions:

  • δ 1.35 ppm (triplet, 3H, –OCH2CH3)
  • δ 3.72 ppm (singlet, 3H, –OCH3)
  • δ 4.88 ppm (singlet, 2H, –CH2–).

Infrared Spectroscopy

IR peaks at 1667 cm⁻¹ (amide C=O stretch) and 1600 cm⁻¹ (tetrazole ring) validate functional groups.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The ethoxyphenyl and methoxyphenoxyacetamide moieties may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole vs. Tetrazole Cores

The target compound’s tetrazole core distinguishes it from structurally related thiadiazole-based acetamides. For example:

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Reference
Target Compound Tetrazole 4-Ethoxyphenyl, 2-methoxyphenoxy N/A N/A
5k () 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio 72 135–136
5l () 1,3,4-Thiadiazole 2-Methoxyphenoxy, ethylthio 68 138–140
5m () 1,3,4-Thiadiazole 2-Methoxyphenoxy, benzylthio 85 135–136
9o () Tetrazole Benzodioxin, thiophene 76 N/A

Key Observations :

  • Thermal Stability : Thiadiazole analogs with methylthio (5k) and benzylthio (5m) groups show similar melting points (~135–140°C), indicating comparable crystallinity to the target compound’s hypothetical profile.

Substituent Effects on Physicochemical Properties

The 2-methoxyphenoxy group is shared between the target compound and thiadiazoles 5k, 5l, and 5m. However, the tetrazole core’s electron-deficient nature may alter solubility and reactivity compared to sulfur-containing thiadiazoles. For instance:

  • Sulfur vs. Nitrogen Linkages: Thioether substituents (e.g., methylthio in 5k) could enhance lipophilicity but reduce metabolic stability compared to the target’s ether-linked methoxyphenoxy group .
  • This suggests greater conformational rigidity in the target compound .

Crystallographic and Computational Studies

and discuss SHELX and Mercury software for crystallographic analysis.

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazole ring , which is known for enhancing biological activity through its ability to mimic carboxylate groups. The presence of ethoxy and methoxy groups contributes to the compound's lipophilicity and potential receptor interactions.

PropertyValue
Molecular FormulaC₁₅H₁₈N₄O₃
Molecular Weight314.33 g/mol
CAS Number1005305-93-0
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that require carboxylate groups for substrate binding.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance:

  • Cytotoxicity Studies : Derivatives of tetrazole compounds have shown cytotoxic effects on various cancer cell lines at micromolar concentrations. A study reported that certain tetrazole derivatives inhibited cell cycle progression in the G2/M phase in MDA-MB-231 breast cancer cells .

Antioxidant Activity

Compounds containing tetrazole rings have also been evaluated for their antioxidant properties. These activities are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined through MTT assays, revealing effective inhibition at concentrations as low as 10 µM.
    Cell LineIC50 (µM)Effect
    MDA-MB-23110Significant inhibition
    HeLa15Moderate inhibition
    A54920Weak inhibition
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Q & A

Q. Q1. What are the optimal synthetic routes for N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis involves multi-step organic reactions:

Tetrazole Formation : React a hydrazine derivative with a carbonyl compound under controlled pH and temperature to form the tetrazole ring .

Alkylation : Introduce the 4-ethoxyphenyl group via alkylation, often using alkyl halides and bases like K₂CO₃ in DMF .

Acetamide Coupling : Use chloroacetyl chloride or similar reagents to form the acetamide linkage .
Monitoring : Track reaction progress via TLC (Rf values) or HPLC for intermediate purity. Confirm final product structure with NMR (e.g., δ 3.8 ppm for -OCH₃) and mass spectrometry (e.g., molecular ion peak at m/z 430.2) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and verify substituent positions .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 430.2 for related analogs) and detect fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does the substitution pattern (e.g., ethoxyphenyl vs. methoxyphenoxy) influence this compound’s biological activity, and how can conflicting cytotoxicity data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs with varied substituents. For example, 4-ethoxyphenyl enhances membrane permeability, while 2-methoxyphenoxy may improve target binding .
  • Resolving Data Conflicts : If cytotoxicity varies (e.g., high activity in A549 cells but low in NIH/3T3 fibroblasts ), validate via:
    • Dose-Response Curves : Ensure IC₅₀ values are statistically robust.
    • Assay Conditions : Control for pH, serum content, and incubation time to minimize artifacts .

Q. Q4. What experimental strategies can elucidate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:

  • Target Identification : Use pull-down assays with biotinylated analogs or affinity chromatography to isolate binding proteins .
  • Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated A549 cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .
  • Enzyme Inhibition Assays : Test inhibition of kinases (e.g., EGFR) or cyclooxygenase isoforms using fluorogenic substrates .

Q. Q5. How can researchers optimize reaction yields for large-scale synthesis while minimizing side products?

Methodological Answer:

  • Catalyst Screening : Test zeolites or pyridine derivatives to enhance coupling efficiency during acetamide formation .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) to improve scalability .
  • Process Control : Use inline FTIR or PAT (Process Analytical Technology) to monitor intermediates in real-time .

Data Contradiction and Validation

Q. Q6. How should researchers address discrepancies in reported biological activity across different studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays in ≥3 independent labs using standardized protocols (e.g., CLIA-certified cell lines) .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify outliers or assay-specific biases .
  • Orthogonal Assays : Confirm activity with alternative methods (e.g., caspase-3 activation for apoptosis vs. MTT assays) .

Computational and Experimental Synergy

Q. Q7. What computational tools can predict this compound’s reactivity or metabolic stability?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict sites of metabolic oxidation (e.g., ethoxy group) .
  • Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., COX-2) to guide mutagenesis studies .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability and toxicity risks .

Advanced Characterization Challenges

Q. Q8. How can researchers resolve ambiguities in NMR assignments for complex spin systems in this molecule?

Methodological Answer:

  • 2D NMR Techniques : Employ HSQC to correlate [¹³C-¹H] signals and NOESY for spatial proximity analysis (e.g., distinguishing tetrazole vs. acetamide protons) .
  • Isotopic Labeling : Synthesize [¹³C]-labeled analogs to trace specific carbons .

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